molecular formula C8H4ClN3O2 B117968 4-Chloro-6-nitroquinazoline CAS No. 19815-16-8

4-Chloro-6-nitroquinazoline

Cat. No.: B117968
CAS No.: 19815-16-8
M. Wt: 209.59 g/mol
InChI Key: LZOSFEDULGODDH-UHFFFAOYSA-N
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Description

4-Chloro-6-nitroquinazoline is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. The presence of chlorine and nitro groups in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

4-Chloro-6-nitroquinazoline is an intermediate in the preparation of anticancer agents and enzyme inhibitors . It is primarily targeted towards tyrosine kinase inhibitors (TKIs) . TKIs are a type of enzyme inhibitor that specifically block the action of tyrosine kinases, enzymes responsible for the activation of many proteins by signal transduction cascades. The inhibition of these enzymes ultimately leads to the control of cell division and cell death .

Mode of Action

The compound interacts with its targets, the tyrosine kinases, by binding to them and inhibiting their activity . This results in the disruption of signal transduction cascades, which are crucial for various cellular processes, including cell division and cell death . By inhibiting these processes, this compound can effectively control the growth and proliferation of cancer cells .

Biochemical Pathways

This compound affects the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic amino acids in plants and represents a promising target for developing new herbicides . The compound inhibits the enzyme shikimate dehydrogenase (SDH), a key enzyme of the shikimate pathway that catalyzes the conversion of 3-dehydroshikimate to shikimate .

Pharmacokinetics

It is known that the compound is used as an intermediate in the synthesis of anticancer agents and enzyme inhibitors . Therefore, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific agents it is used to synthesize .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to inhibit the growth and proliferation of cancer cells . By inhibiting tyrosine kinases, the compound disrupts crucial cellular processes, leading to controlled cell division and cell death . This makes it a valuable tool in the development of anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-nitroquinazoline typically involves a multi-step process starting from 2-amino-4-chlorobenzoic acid. The general synthetic route includes:

    Condensation: 2-amino-4-chlorobenzoic acid is condensed with formamide to form 4-chloroquinazolin-2-one.

    Nitration: The 4-chloroquinazolin-2-one is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position, yielding 4-chloro-6-nitroquinazolin-2-one.

    Reduction: The nitro group can be reduced to an amino group if required for further modifications.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-nitroquinazoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions to form quinazoline N-oxides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon or platinum oxide in hydrogenation reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products:

    Amination Products: 4-amino-6-nitroquinazoline.

    Substituted Quinazolines: Various derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-6-nitroquinazoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

    4,7-Dichloro-6-nitroquinazoline: Similar structure with an additional chlorine atom, used in the synthesis of tyrosine kinase inhibitors.

    4-Amino-6-nitroquinazoline: Formed by the reduction of 4-Chloro-6-nitroquinazoline, used in the synthesis of various pharmaceuticals.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

4-chloro-6-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOSFEDULGODDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463364
Record name 4-Chloro-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19815-16-8
Record name 4-Chloro-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-nitroquinazolin-4-ol (4.40 g, 23.01 mmol) and N-ethyl-N-isopropylpropan-2-amine (11.89 g, 92.04 mmol) in dichloroethane (50 mL) was added phosphoryl trichloride (7.06 g, 46.02 mmol). After heating to 80° C. for 16 hours, the mixture was concentrated under reduced pressure. The residue was concentrated again with toluene (2×100 mL) to provide the product.
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Synthesis routes and methods II

Procedure details

In brief, 2-aminobezoic acid substituted by a reactive group (G in Scheme 3), is reacted with formamide, at 160° C., for 3 hours. The resulting 4-hydroxyquinazolinesubstituted by the reactive group is then reacted with a mixture of nitric acid and sulfuric acid, to thereby obtain 4-hydroxy-6-nitroquinazoline substituted by the reactive group. The reactive 4-hydroxy-6-nitroquinazoline is thereafter reacted with thionyl chloride, so as to obtain 4-chloro-6-nitroquinazoline substituted by a reactive group. In these compounds, the nitro group serves as a first reactive group and G is a second reactive group.
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Synthesis routes and methods III

Procedure details

6-Nitro-3H-quinazolin-4-one 4a (18.88 g, 99.40 mmol) was dissolved in phosphoricchloride (31.03 g, 149 mmol). The mixture was warmed up to 160° C., and stirred for 3 hours. The reaction mixture was added to 250 mL of n-hexane while hot, stirred and a lot of the solid was precipitated from the solution, filtered, the filter cake was washed with n-hexane, dried under vacuum to obtain the title compound 4-chloro-6-nitro-quinazoline 4b (18.14 g, yield 87.2%) as a yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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